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Compound of Interest

Compound Name: TRV-120027 TFA

Cat. No.: B10825007

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with TRV-
120027 TFA. The information addresses unexpected results observed in clinical trials to aid in
experimental design and data interpretation.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for TRV-120027 TFA?

Al: TRV-120027 TFA (also known as TRV027) is a -arrestin biased agonist of the angiotensin
Il type 1 receptor (AT1R).[1][2][3] It is designed to selectively activate -arrestin signaling
pathways while simultaneously blocking G-protein-mediated signaling.[1][4] This biased
mechanism was intended to provide the beneficial effects of AT1R stimulation, such as
increased cardiac contractility and renal function preservation, while avoiding the detrimental
effects of G-protein activation, like vasoconstriction.

Q2: What were the expected outcomes of the TRV-120027 TFA clinical trials in acute heart
failure (AHF)?

A2: Based on its mechanism of action and promising preclinical data, TRV-120027 TFA was
expected to improve clinical outcomes in patients with acute heart failure. The primary goals
were to reduce mortality, prevent worsening heart failure, decrease hospital readmission rates,
alleviate dyspnea, and shorten the length of hospital stays. A key anticipated effect was the
reduction of blood pressure due to the blockade of G-protein-mediated vasoconstriction.
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Q3: What were the main unexpected results from the Phase llb BLAST-AHF clinical trial?

A3: The BLAST-AHF trial yielded several unexpected results. Primarily, TRV-120027 TFA failed
to meet its primary composite endpoint, showing no significant improvement in clinical
outcomes compared to placebo across all tested doses (1 mg/h, 5 mg/h, and 25 mg/h). A major
surprising finding was that TRV-120027 TFA did not cause a significant decrease in blood
pressure compared to placebo, which contradicted earlier preclinical and Phase | findings.
Furthermore, levels of NT-proBNP, a biomarker for heart failure, showed a greater decrease in
the placebo group than in the TRV027 treatment groups.

Q4: Were there any patient subgroups that appeared to respond differently to TRV-120027
TFA?

A4: Yes, a post-hoc analysis of the BLAST-AHF data suggested a differential effect of TRV-
120027 TFA based on the patient's baseline systolic blood pressure (SBP). In patients with
higher baseline SBP (= 127 mmHg), the 1 mg/h dose of TRV027 showed a trend towards a
reduction in 180-day all-cause mortality and cardiovascular death or rehospitalization.
Conversely, patients in the lowest SBP tertile experienced more adverse outcomes.

Q5: What are the potential explanations for the unexpected lack of blood pressure effect in the
BLAST-AHF trial?

A5: The precise reasons are not fully understood, but several hypotheses have been proposed.
One possibility is that the patient population in the AHF trial had insufficient activation of the
renin-angiotensin system (RAS), which may be necessary for the blood pressure-lowering
effects of TRV027 to become apparent. This is supported by the observation that in earlier
studies with healthy volunteers, a greater blood pressure reduction was seen in subjects with a
stimulated RAS. Another consideration is that the complex pathophysiology of acute heart
failure may have influenced the drug's activity in ways not predicted by preclinical models.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during experiments with
TRV-120027 TFA, drawing on insights from the clinical trial data.
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Issue/Unexpected
Observation

Potential Cause

Troubleshooting/Considerati
on

Lack of significant blood
pressure reduction in an in

vivo model.

The experimental model may
not have sufficient activation of
the renin-angiotensin system
(RAS).

Consider pre-treating animals
with diuretics or a low-salt diet
to stimulate the RAS, which
may unmask the blood
pressure-lowering effects of
TRVO027.

High variability in
cardiovascular responses

between subjects.

Baseline systolic blood
pressure may be a significant

modifying factor.

Stratify experimental subjects
by baseline blood pressure to
analyze for differential dose-

responses. Lower doses may
be more effective and safer in
subjects with higher baseline

blood pressure.

No improvement or worsening
of heart failure biomarkers
(e.g., NT-proBNP).

The B-arrestin pathway's
effects on these biomarkers
may be more complex than
initially understood, or the G-
protein blockade is insufficient
to counteract other

pathological processes in AHF.

Measure a broader panel of
biomarkers related to cardiac
function, renal function, and
neurohormonal activation to
get a more complete picture of

the drug's effects.

Observed adverse events not
predicted by the primary

mechanism of action.

The full spectrum of B-arrestin
signaling is not completely
elucidated and may involve off-
target effects or pathway
interactions that are cell-type

specific.

Carefully monitor for a wide
range of potential adverse
effects in preclinical studies,
even those not obviously
linked to the AT1R pathway.

Data Presentation

Table 1: BLAST-AHF Trial - Primary Composite Endpoint Results

The BLAST-AHF trial did not show a statistically significant difference between any of the
TRV027 treatment groups and placebo for the primary composite endpoint. The following table
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illustrates the lack of a clear dose-response or significant benefit.

Endpoint TRV027 (1 TRV027 (5 TRV027 (25
Placebo
Component mglh) mg/h) mg/h)
Death through Neutral No significant No significant No significant
eutra
Day 30 difference difference difference
HF Re-
o No significant No significant No significant
hospitalization Neutral . ] )
difference difference difference
through Day 30
Worsening HF Neutral No significant No significant No significant
eutra
through Day 5 difference difference difference
Dyspnea through I S S
No significant No significant No significant
Day 5 (VAS Neutral . ] ]
difference difference difference
AUC)
Length of Initial No significant No significant No significant
Neutral

Hospital Stay

difference

difference

difference

Note: Specific quantitative data for each component of the primary endpoint were not detailed
in the primary publication, reflecting the overall neutral outcome of the trial.

Table 2: Post-Hoc Analysis of 180-Day Outcomes in BLAST-AHF by Baseline Systolic Blood
Pressure (SBP)

This table presents the findings from a post-hoc analysis, suggesting a potential interaction
between baseline SBP and the effects of the 1 mg/h dose of TRV027.
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. TRV027 (1 mg/h)
Outcome Patient Subgroup p-value
vs. Placebo

Higher SBP Tertiles (= HR: 0.39 (95% CI:

All-Cause Mortality 0.056
127 mmHg) 0.14-1.06)
CV Death or HF/RF Higher SBP Tertiles (= HR: 0.53 (95% CI: 0.049
Rehospitalization 127 mmHg) 0.28-1.01) '
) Lower SBP Tertile (< More adverse
All-Cause Mortality N/A
127 mmHg) outcomes observed
CV Death or HF/RF Lower SBP Tertile (< More adverse N/A

Rehospitalization 127 mmHg) outcomes observed

HR = Hazard Ratio; Cl = Confidence Interval; CV = Cardiovascular; HF = Heart Failure; RF =
Renal Failure. Data from the exploratory subgroup analysis of the BLAST-AHF trial.

Experimental Protocols
BLAST-AHF Trial Methodology

o Study Design: A multi-center, international, randomized, double-blind, placebo-controlled,
parallel-group, phase llb dose-ranging study.

o Patient Population: Patients hospitalized for acute heart failure.

e Inclusion Criteria:

o

History of heart failure.

o

Elevated natriuretic peptides.

o

Signs and symptoms of heart failure.

[¢]

Initial systolic blood pressure 2120 mmHg (later amended to a lower threshold during the
trial).

[¢]

Estimated glomerular filtration rate (eGFR) between 20-75 mL/min/1.73 mz2.
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e Exclusion Criteria:
o Use of angiotensin receptor blockers (ARBs) within 7 days prior to randomization.
o Use of inotropes.
o Clinically significant hypersensitivity or allergy to angiotensin receptor blockers.
e Treatment Arms:
o Placebo
o TRV027 at 1 mg/h
o TRV027 at 5 mg/h
o TRV027 at 25 mg/h
e Administration: Intravenous (V) infusion for 48 to 96 hours.

e Primary Endpoint: A composite of five clinical outcomes:

o

Time from baseline to death through day 30.

[e]

Time from baseline to heart failure re-hospitalization through day 30.

o

The first assessment time point following worsening heart failure through day 5.

[¢]

Change in dyspnea visual analogue scale (VAS) score (area under the curve) from
baseline through day 5.

[¢]

Length of initial hospital stay.

Visualizations
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Caption: TRV-120027 TFA's biased agonism at the AT1 receptor.
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Caption: Simplified workflow of the BLAST-AHF clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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